4-methyl-N-[2-[(4-methyl-3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide
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Overview
Description
4-METHYL-N-{1-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]ETHYL}-3-NITROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple nitro and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{1-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]ETHYL}-3-NITROBENZAMIDE typically involves a multi-step process. One common method includes:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Acylation: Formation of the benzamide core through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: Coupling of the acylated product with an amine to form the final benzamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{1-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]ETHYL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of methyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, where nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-METHYL-N-{1-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]ETHYL}-3-NITROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-METHYL-N-{1-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]ETHYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-METHYL-N-{1-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]ETHYL}-3-NITROBENZAMIDE is unique due to its specific arrangement of nitro and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O6 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-methyl-N-[2-[(4-methyl-3-nitrobenzoyl)amino]propyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H20N4O6/c1-11-4-6-14(8-16(11)22(26)27)18(24)20-10-13(3)21-19(25)15-7-5-12(2)17(9-15)23(28)29/h4-9,13H,10H2,1-3H3,(H,20,24)(H,21,25) |
InChI Key |
FRNBGHBXCTWTOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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